Catalyst-Controlled C3 vs. C2 Regioselectivity
A direct head-to-head study demonstrated that C2- and C3-sulfonate-ester-substituted quinolines are synthesized from the same quinoline N-oxide and aryl sulfonyl chloride starting materials by simply switching the catalyst: LaCl₃ selectively affords C2-sulfonate esters, while chitosan@CuI selectively affords C3-sulfonate esters [1]. This establishes that the 3‑positional sulfinate reagent is the mandatory precursor for accessing the C3‑product series and that no simple substitution with the 2‑isomer can replicate this outcome. The chitosan@CuI catalyst was recycled five times without significant loss of catalytic performance, supporting the practical robustness of the C3‑selective route [1].
| Evidence Dimension | Regioselectivity of sulfonylation (C3 vs. C2 product) |
|---|---|
| Target Compound Data | C3-sulfonate ester (chitosan@CuI catalyst) – exclusive C3 selectivity |
| Comparator Or Baseline | C2-sulfonate ester (LaCl₃ catalyst) – exclusive C2 selectivity |
| Quantified Difference | Mutually exclusive regiochemical outcomes; catalyst recycling: 5 cycles without significant activity loss for C3-selective chitosan@CuI |
| Conditions | Quinoline N-oxides + aryl sulfonyl chlorides; LaCl₃ (C2) vs. chitosan@CuI (C3) at room temperature |
Why This Matters
This demonstrates that procurement of the 3‑sulfinate isomer is non‑negotiable when the synthetic target requires C3‑sulfonylated quinoline derivatives; the 2‑isomer leads to a different product series.
- [1] Ying, B.; Xu, J.; Zhu, X.; Shen, C.; Zhang, P. Catalyst-Controlled Selectivity in the Synthesis of C2- and C3-Sulfonate Esters from Quinoline N-Oxides and Aryl Sulfonyl Chlorides. ChemCatChem 2016, 8, 2604–2608. View Source
